![molecular formula C15H15ClF3N3O3 B4178196 N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4178196.png)
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide, commonly known as CTAP, is a synthetic compound that belongs to the class of piperazine derivatives. CTAP has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology.
Mechanism of Action
CTAP acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. CTAP binds to the μ-opioid receptor and prevents the binding of endogenous opioids, such as endorphins, to the receptor. This results in a decrease in the activation of the μ-opioid receptor and a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the μ-opioid receptor. CTAP has also been shown to reduce anxiety-like behavior in animal models by blocking the activation of the μ-opioid receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTAP is its selectivity for the μ-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, CTAP has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, CTAP has a short half-life, which can limit its efficacy in long-term experiments.
Future Directions
CTAP has significant potential for future research in various fields, including neuroscience, pharmacology, and physiology. Some potential future directions for research include the investigation of the role of the μ-opioid receptor in the regulation of stress and anxiety, the development of more potent and selective CTAP analogs, and the investigation of the potential therapeutic applications of CTAP in the treatment of addiction and pain management.
Conclusion:
In conclusion, CTAP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology. CTAP acts as a selective antagonist for the μ-opioid receptor and has various biochemical and physiological effects, including the reduction of the rewarding effects of drugs of abuse and the reduction of anxiety-like behavior. CTAP has some advantages and limitations for lab experiments, and there are several potential future directions for research in this field.
Scientific Research Applications
CTAP has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist for the μ-opioid receptor, which plays a crucial role in pain management and addiction. CTAP has also been used to study the role of the μ-opioid receptor in reward processing and drug addiction. Additionally, CTAP has been used to investigate the role of the μ-opioid receptor in the regulation of stress and anxiety.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICUPSPMXHDDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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